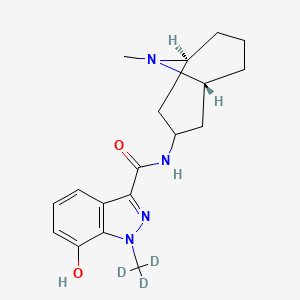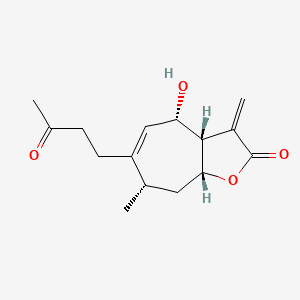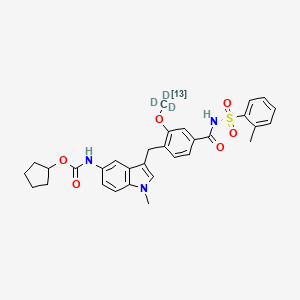
Zafirlukast-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zafirlukast-13C,d3 is a compound that is labeled with carbon-13 and deuterium. It is a derivative of Zafirlukast, which is a potent orally active leukotriene D4 receptor antagonist. Zafirlukast is known for its anti-asthmatic, anti-inflammatory, and anti-bacterial effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Zafirlukast-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Zafirlukast molecule. This labeling is typically achieved through synthetic organic chemistry techniques, where the isotopes are introduced at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and consistency of the labeled compound. The production is carried out under controlled conditions to maintain the integrity of the isotopic labels .
Análisis De Reacciones Químicas
Types of Reactions
Zafirlukast-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Zafirlukast-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Zafirlukast.
Biology: Employed in research on leukotriene receptors and their role in inflammatory processes.
Medicine: Investigated for its potential therapeutic effects in treating asthma and other inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
Zafirlukast-13C,d3 exerts its effects by blocking the action of cysteinyl leukotrienes on the CysLT1 receptors. This reduces the constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages. The molecular targets involved include the CysLT1 receptors, and the pathways affected are those related to leukotriene signaling .
Comparación Con Compuestos Similares
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used for the treatment of asthma.
Pranlukast: Similar to Zafirlukast, used for treating asthma and allergic rhinitis.
Uniqueness
Zafirlukast-13C,d3 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. This labeling provides valuable insights that are not possible with the unlabeled compound .
Propiedades
Fórmula molecular |
C31H33N3O6S |
|---|---|
Peso molecular |
579.7 g/mol |
Nombre IUPAC |
cyclopentyl N-[1-methyl-3-[[4-[(2-methylphenyl)sulfonylcarbamoyl]-2-(trideuterio(113C)methoxy)phenyl]methyl]indol-5-yl]carbamate |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i3+1D3 |
Clave InChI |
YEEZWCHGZNKEEK-LBDFIVMYSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])OC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2C)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


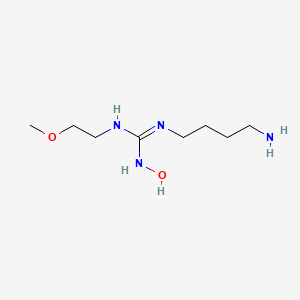
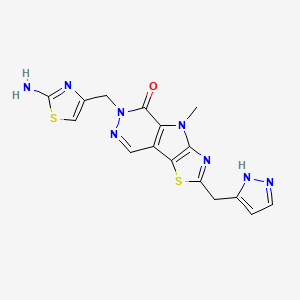

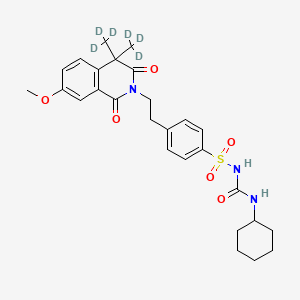


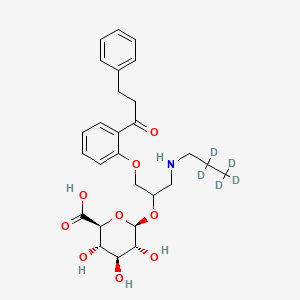

![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)

![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)

